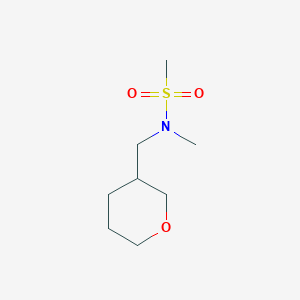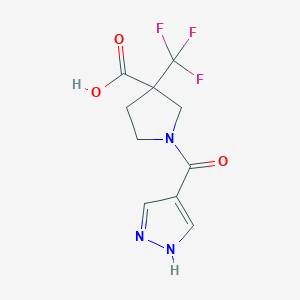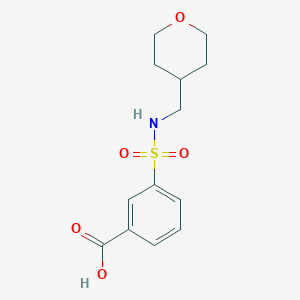![molecular formula C17H16N2O2 B7577003 N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide, also known as MEOP or 5-MeO-MIPT, is a synthetic indole alkaloid that belongs to the tryptamine family. It was first synthesized by Alexander Shulgin in the 1980s and has since gained popularity among researchers due to its unique chemical structure and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide is thought to involve the activation of the 5-HT2A receptor, which leads to the modulation of neurotransmitter release and synaptic plasticity. This activation can result in changes in mood, perception, and cognition. N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide has also been shown to have a moderate affinity for other serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT7.
Biochemical and Physiological Effects:
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects. N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide has been reported to produce visual and auditory hallucinations, as well as changes in mood and perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide offers several advantages for use in scientific research, including its high potency, selectivity for serotonin receptors, and unique chemical structure. However, its psychoactive effects may limit its use in certain experimental settings, and caution should be exercised when handling and administering the compound.
Direcciones Futuras
There are several potential future directions for research on N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide, including studies on its potential therapeutic applications in the treatment of psychiatric disorders, as well as investigations into its mechanism of action and interactions with other neurotransmitter systems. Further studies on the safety and toxicity of N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide are also needed to fully understand its potential risks and benefits.
Métodos De Síntesis
The synthesis of N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide involves the condensation of 5-methoxyindole-3-carboxaldehyde with 3-(dimethylamino)phenylacetonitrile in the presence of a Lewis acid catalyst. The resulting product is then hydrolyzed to yield N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide in its freebase form. The synthesis of N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide is relatively straightforward and can be achieved using standard laboratory equipment and techniques.
Aplicaciones Científicas De Investigación
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide has been used in a variety of scientific research applications, including studies on the central nervous system, serotonin receptors, and psychoactive substances. It has been shown to exhibit a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide has also been studied for its potential use as a tool in the treatment of depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-15-4-2-3-12(9-15)11-19-17(20)14-5-6-16-13(10-14)7-8-18-16/h2-10,18H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALGUHZJRBWVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7576934.png)
![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)
![5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B7576945.png)
![3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7576953.png)


![[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7576963.png)



![1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7577015.png)

